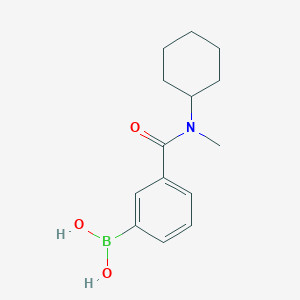
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid
説明
“(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . The molecular formula of this compound is C14H20BNO3, with an average mass of 261.125 Da and a monoisotopic mass of 261.153625 Da .
Molecular Structure Analysis
The molecular structure of “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexyl(methyl)carbamoyl group . The boron atom in the boronic acid group is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
While specific chemical reactions involving “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .科学的研究の応用
Catalysis and Organic Reactions
- Boronic acids, including (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid, are crucial in organic chemistry for catalysis and reactions. They have been used in aza-Michael additions, showcasing their role in creating complex organic molecules like cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Sensor and Detection Technologies
- Phenyl boronic acids are key in designing sensors for detecting various substances, such as saccharides and bioactive compounds. They have been employed in creating optical sensors, especially for glucose detection, due to their ability to interact with diols (Mu et al., 2012). Additionally, they have been used in developing fluorescence sensors and chemosensors, which can detect various ions and molecules (Huang et al., 2012).
Biomedical Applications
- In biomedical research, boronic acids have shown promise. They interact with carbohydrates, which is significant for medical diagnostics and biochemistry studies. Their interaction with diols has been particularly noted for applications in biological labeling and protein manipulation (Lacina, Skládal, & James, 2014).
Material Science and Polymer Chemistry
- Boronic acids are also essential in material science, especially in the development of smart materials like hydrogels. They have been used to create multifunctional hydrogels with responsive features, suitable for fabricating smart devices (Guo et al., 2017).
Environmental and Analytical Applications
- For environmental and analytical applications, boronic acids have been utilized in creating sensors for bacteria detection and monitoring environmental pollutants. They offer a robust and cost-effective means for detecting a range of analytes (Wannapob et al., 2010).
Chemical Synthesis and Structural Analysis
- Boronic acids play a significant role in chemical synthesis, offering pathways for creating diverse molecular structures. They are particularly valuable in the synthesis of heterocyclic products and complex molecular architectures (Zheng, McDonald, & Hall, 2010).
特性
IUPAC Name |
[3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h5-7,10,13,18-19H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWBKTUXYRRWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)C2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674337 | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072945-73-3 | |
| Record name | B-[3-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
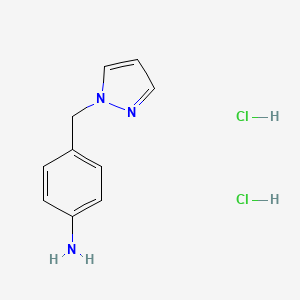
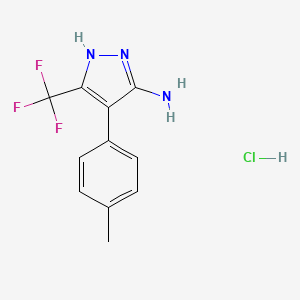
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
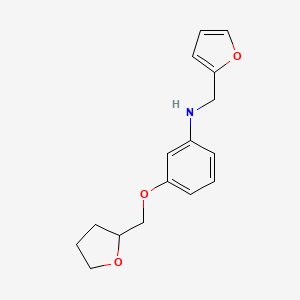
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)
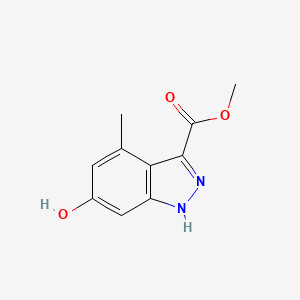
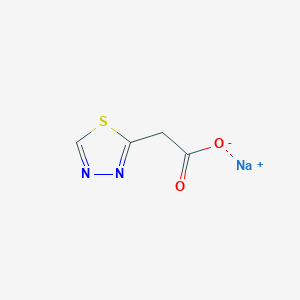
![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
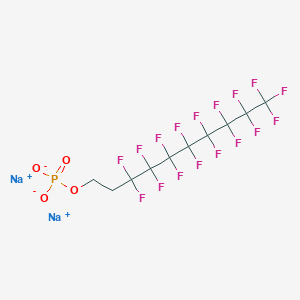
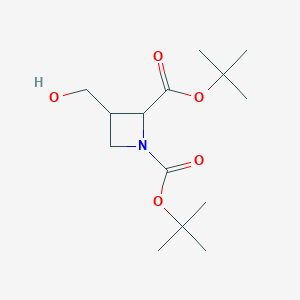
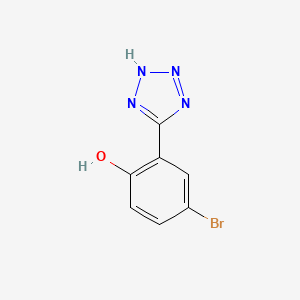
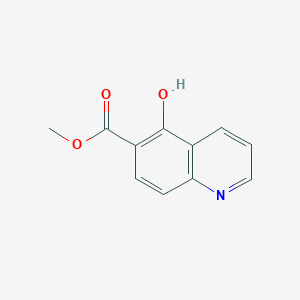
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)